![molecular formula C8H11BrO2 B2460579 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-85-8](/img/structure/B2460579.png)
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 15448-85-8 . It has a molecular weight of 219.08 . The compound is solid in physical form and is stored in a refrigerator .
Synthesis Analysis
An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The InChI Code for 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is 1S/C8H11BrO2/c9-8-3-1-7 (5-8,2-4-8)6 (10)11/h1-5H2, (H,10,11) . The compound’s structure is based on a bicyclo [2.2.1]heptane scaffold .Scientific Research Applications
Chemical Synthesis and Product Identification
Research has demonstrated the chemical behavior of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives in various synthesis processes. For instance, Macmillan and Pryce (1971) found that this compound, when reduced with lithium aluminium hydride, yields a mixture of endo- and exo-2-hydroxymethylbicyclo[2,2,1]heptane and 1-hydroxymethylbicyclo[2,2,1]heptane, highlighting its potential in producing diverse chemical structures (Macmillan & Pryce, 1971).
Structural Analysis and Stereochemistry
Studies like those conducted by Palkó et al. (2005) and Cameron et al. (1994) have provided insights into the stereostructure of related compounds, offering valuable information for understanding the spatial arrangement and properties of these molecules. Such research is crucial for applications in stereoselective synthesis and structural biology (Palkó et al., 2005); (Cameron et al., 1994).
Novel Synthesis Methods and Applications
Researchers like Pokhodylo et al. (2017) have developed novel synthesis methods using 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid derivatives. These methods are significant for the production of new chemical entities, potentially useful in various industrial and pharmaceutical applications (Pokhodylo et al., 2017).
Conformational Studies and Mimics
Research like that by Christensen et al. (1983) and Park et al. (2008) has explored the conformational aspects of similar bicyclic compounds. Such studies are crucial in developing molecules that can mimic certain biological structures or functions, thus aiding in drug design and the understanding of biological mechanisms (Christensen et al., 1983); (Park et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-bromobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMCMRZOJEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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